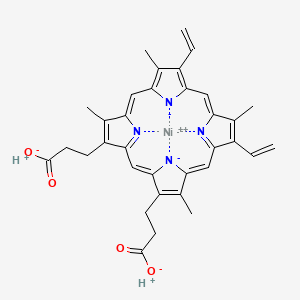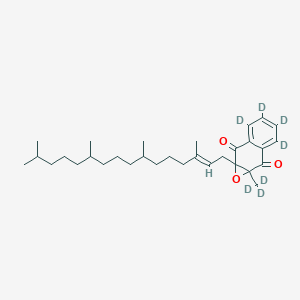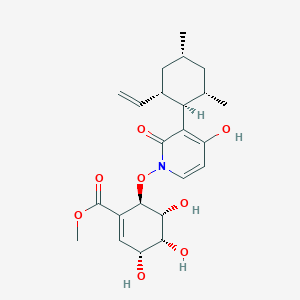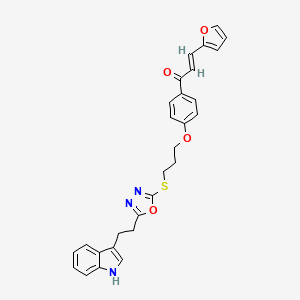![molecular formula C19H27Cl2FN2O B12414471 3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TTA-P1 is a potent state-independent compound that inhibits human T-type calcium channels. These channels play a crucial role in various physiological processes, including neuronal burst firing, hormone secretion, and cell growth. TTA-P1 has shown potential in research related to absence epilepsy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TTA-P1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques .
Industrial Production Methods
Industrial production of TTA-P1 would likely involve large-scale organic synthesis processes, ensuring high purity and yield. The exact methods are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
Types of Reactions
TTA-P1 undergoes various chemical reactions, including:
Oxidation: TTA-P1 can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in TTA-P1.
Substitution: TTA-P1 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield different oxidized forms of TTA-P1, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
TTA-P1 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study T-type calcium channels and their inhibitors.
Biology: Helps in understanding the role of T-type calcium channels in physiological processes.
Medicine: Potential therapeutic applications in treating absence epilepsy and other neurological disorders.
Industry: May be used in the development of new drugs targeting T-type calcium channels
Mecanismo De Acción
TTA-P1 exerts its effects by inhibiting T-type calcium channels. These channels are involved in various physiological processes, including neuronal burst firing and hormone secretion. By inhibiting these channels, TTA-P1 can modulate these processes and potentially treat conditions like absence epilepsy .
Comparación Con Compuestos Similares
Similar Compounds
TTA-P2: Another state-independent T-type calcium channel inhibitor with similar properties.
TTA-A2: A state-dependent T-type calcium channel inhibitor.
Uniqueness
TTA-P1 is unique due to its state-independent inhibition of T-type calcium channels, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H27Cl2FN2O |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C19H27Cl2FN2O/c1-19(2,3)5-7-24-6-4-13(17(22)12-24)11-23-18(25)14-8-15(20)10-16(21)9-14/h8-10,13,17H,4-7,11-12H2,1-3H3,(H,23,25)/t13-,17-/m1/s1 |
Clave InChI |
HQZBFDAIHIKVRO-CXAGYDPISA-N |
SMILES isomérico |
CC(C)(C)CCN1CC[C@@H]([C@@H](C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
SMILES canónico |
CC(C)(C)CCN1CCC(C(C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


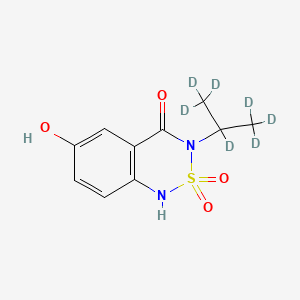
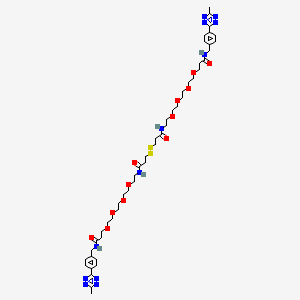



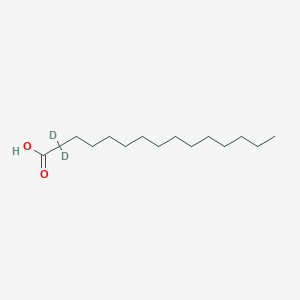
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)
